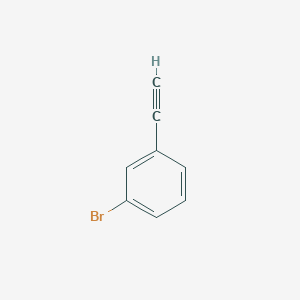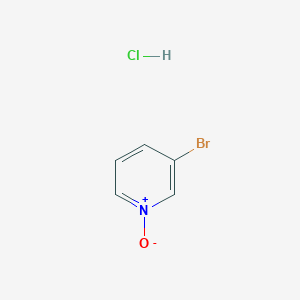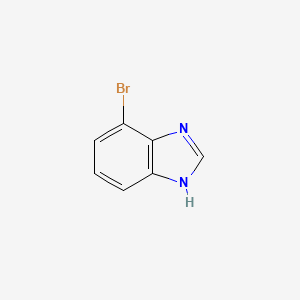
4-bromo-1H-benzoimidazole
Descripción general
Descripción
4-Bromo-1H-benzoimidazole is a compound that is part of the benzoimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom on the benzene ring of the benzoimidazole structure. The benzoimidazole moiety is a common scaffold in medicinal chemistry due to its resemblance to the nucleotide bases of DNA, which allows it to interact with various biological targets.
Synthesis Analysis
The synthesis of 4-bromo-1H-benzoimidazole derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones. This process involves the reaction of l-amino acid methyl esters with iso-, isothio-, or isoselenocyanates, and α-bromoketones . Another approach for synthesizing brominated compounds is the bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates, which can lead to the formation of 4-bromoisocoumarins when phenyl o-alkynylbenzoate is used as the substrate .
Molecular Structure Analysis
The molecular structure of brominated benzoimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV–Visible spectroscopy. Computational methods such as DFT computations also play a crucial role in understanding the molecular structure and stability of these compounds .
Chemical Reactions Analysis
The reactivity of brominated benzoimidazoles can be explored through different chemical reactions. For example, the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br showcases the use of brominated imidazoles in facilitating cyclization reactions under mild conditions . Additionally, the design and synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole derivatives via a molecular hybridization approach indicate the versatility of brominated imidazoles in forming new chemical entities with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1H-benzoimidazole derivatives can be influenced by the presence of the bromine atom, which can affect their reactivity and interaction with biological targets. The supramolecular architecture of these compounds is often stabilized by strong intermolecular hydrogen bonds and weak halogen contacts, which can be visualized using 3D-Hirshfeld surfaces and 2D-fingerprint plots analysis . The reactivity of these molecules can be further investigated using DFT calculations, molecular dynamics simulations, and molecular docking studies to identify potential reactive sites and biological activity .
Aplicaciones Científicas De Investigación
Anticancer Agents
- Scientific Field : Medical Science, Oncology
- Summary of Application : Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . Specifically, 2-phenylbenzimidazoles were synthesized and their effects on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines were studied .
- Methods of Application : The synthesis involved reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
- Results : The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity. Conversely, the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .
Pharmacological Activities
- Scientific Field : Pharmacology
- Summary of Application : Benzimidazoles and their derivatives play a significant role as therapeutic agents, including antiulcer, analgesic, and anthelmintic drugs .
- Methods of Application : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
- Results : The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
Fluorescent Protein Chromophores
- Scientific Field : Biochemistry
- Summary of Application : Imidazol-4-ones, a type of benzimidazole derivative, are used in the creation of fluorescent protein chromophores .
- Methods of Application : The specific methods of application can vary widely depending on the specific protein and experimental setup .
- Results : The use of these chromophores can help researchers visualize and track proteins within a biological system .
Agrochemicals
- Scientific Field : Agriculture
- Summary of Application : Certain benzimidazole derivatives are used in the creation of agrochemicals .
- Methods of Application : These compounds can be synthesized and then applied to crops to protect against various pests .
- Results : The use of these agrochemicals can lead to increased crop yields and protection against disease .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Bromo-1H-benzoimidazole is often used as a building block in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis and target compound .
- Results : The use of 4-Bromo-1H-benzoimidazole in organic synthesis can lead to the creation of a wide range of complex organic compounds .
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
- Methods of Application : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .
- Results : The use of benzimidazole derivatives in medicinal chemistry has led to the development of a wide range of therapeutic agents .
Safety And Hazards
4-Bromo-1H-benzoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFMGBYYAOIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460142 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-benzoimidazole | |
CAS RN |
83741-35-9 | |
| Record name | 4-bromo-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

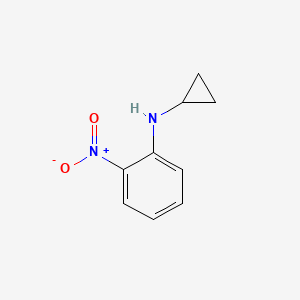

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)
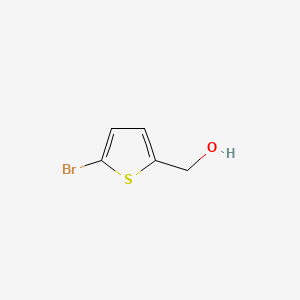


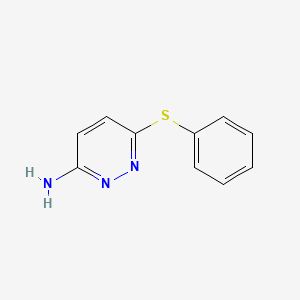
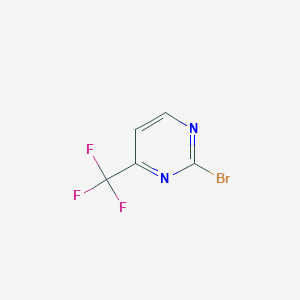
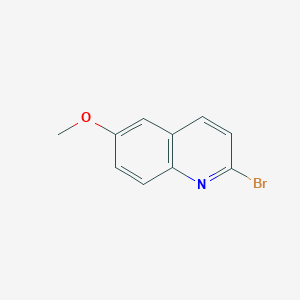
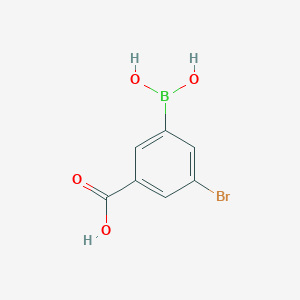
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
